![molecular formula C13H12ClN B1630186 2-chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline CAS No. 361982-79-8](/img/structure/B1630186.png)
2-chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline
Übersicht
Beschreibung
2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline is a heterocyclic compound that belongs to the quinoline family. It is a colorless solid that is water-soluble and has a melting point of 132-135°C. It has a number of applications in the fields of organic chemistry, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Investigation
A detailed study on a structurally similar compound, 2-chloro-3-methylquinoline, highlighted its structural and spectroscopic evaluation using various techniques such as UV–Vis, NMR, and vibrational spectral techniques. The study extended to theoretical evaluations including density functional theory (DFT) and time-dependent DFT calculations, exploring electrostatic features, molecular electrostatic potential surfaces, and ligand-enzyme interactions with Malate Synthase from Mycobacterium Tuberculosis, suggesting a pharmaceutical potential through molecular docking analysis (Kose, Atac, & Bardak, 2018).
Synthesis and Biological Evaluation of Derivatives
Another strand of research involved the synthesis and in vitro evaluation of new 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives for their antifungal and antibacterial activities, showcasing the potential of chloro-quinoline derivatives in developing antimicrobial agents (Kategaonkar et al., 2010).
Nanomaterial Assisted Synthesis for Medicinal Chemistry
Research on nanomaterial-assisted synthesis of quinoline derivatives, such as 2-methyl-6-nitroquinoline, emphasized the importance of these compounds in medicinal chemistry, especially as last-line therapies for bacterial and viral infections. The use of nanoparticles in synthesis processes highlighted potential yield improvements and reaction time reductions, contributing to the efficiency of drug production like chloroquine and hydroxychloroquine (Chandrappa et al., 2020).
Anticancer Activities
Studies have also delved into the synthesis and evaluation of quinoline derivatives for anticancer activities. For example, 2,4-dichloro-6-methylquinoline showed cytotoxic and apoptotic activity against human oral carcinoma cell lines, indicating its potential as an anti-cancer agent (Somvanshi et al., 2008).
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c1-8-5-13(14)15-12-7-10-4-2-3-9(10)6-11(8)12/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGREYUBXFOZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C3CCCC3=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640038 | |
| Record name | 2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361982-79-8 | |
| Record name | 2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


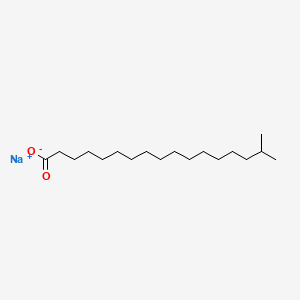
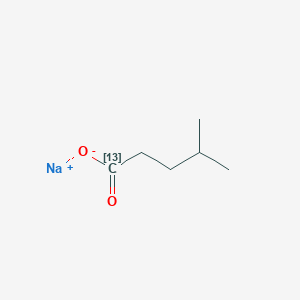

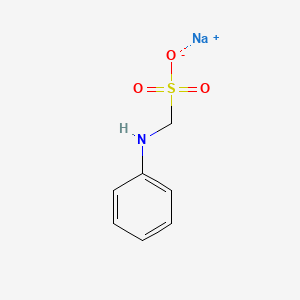

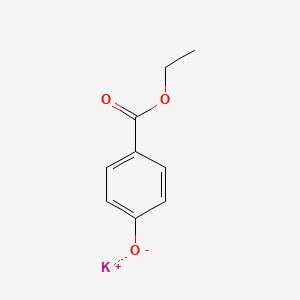
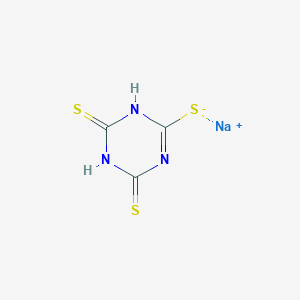
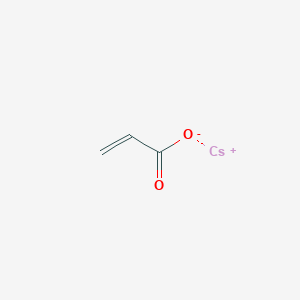




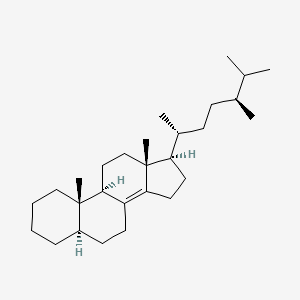
![4-Chloro-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B1630124.png)
